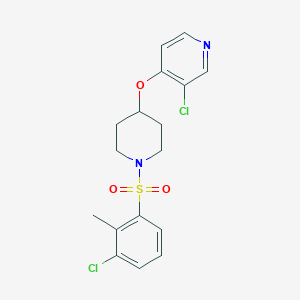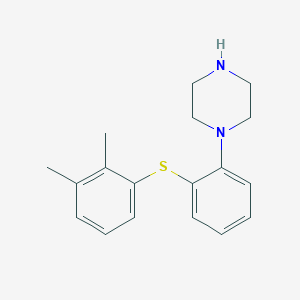![molecular formula C21H25N5O3 B2832477 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896845-57-1](/img/structure/B2832477.png)
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Methods for Antioxidant Activity
Research into antioxidants and their broad applicability in fields from food engineering to medicine highlights the importance of developing accurate assays for determining antioxidant capacity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Ferric Reducing Antioxidant Power (FRAP) test are critical for assessing the antioxidant potential of compounds, including potentially related chemical structures (Munteanu & Apetrei, 2021).
Medicinal Chemistry of Pyrazolopyrimidines
Pyrazolopyrimidines, structurally akin to purines, have been investigated for their therapeutic significance in various diseases, highlighting their bioactivity and potential as medicinal compounds. Such research underscores the importance of structural analogs in drug development (Chauhan & Kumar, 2013).
Synthetic Biology Applications
The development of unnatural base pairs beyond standard Watson-Crick pairs for synthetic biology showcases the utility of imidazo purine derivatives. These efforts aim to expand the genetic alphabet, demonstrating the potential of these compounds in novel biological systems (Saito-Tarashima & Minakawa, 2018).
Enzymatic Catalysis and Industrial Applications
The role of imidazoline and derivatives as corrosion inhibitors exemplifies their industrial relevance. Their chemical structure facilitates adsorption onto metal surfaces, offering protection against corrosion. This application is crucial for maintaining infrastructure and machinery in various industries (Sriplai & Sombatmankhong, 2023).
Enzyme-Redox Mediator Systems for Pollutant Remediation
The combined use of enzymes and redox mediators for the treatment of pollutants highlights the versatility of chemical compounds in enhancing enzymatic degradation of recalcitrant compounds. This approach is promising for environmental remediation efforts (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(29)25(19(17)28)11-7-13-27)22-20(26)24(14)12-10-16-8-5-4-6-9-16/h4-6,8-9,27H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKTWPQZFMBSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4889845 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)
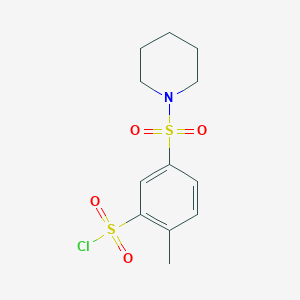
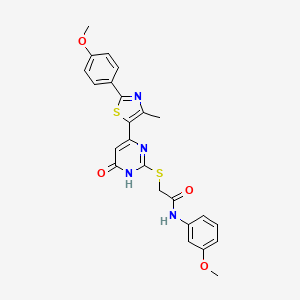

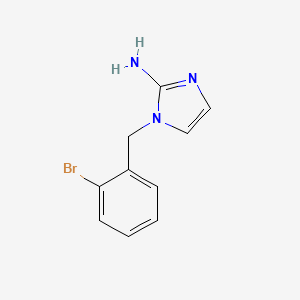
![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)
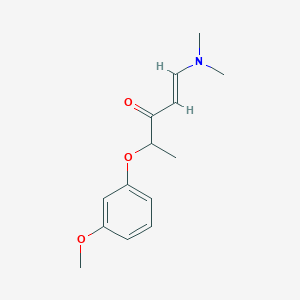

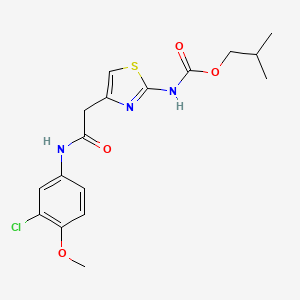
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)
![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
